molecular formula C9H7ClN2O2 B1362579 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 5177-39-9

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B1362579
CAS No.: 5177-39-9
M. Wt: 210.62 g/mol
InChI Key: DUAONSMGNHXBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5177-39-9) is a benzodiazepine-based organic compound with the molecular formula C 9 H 7 ClN 2 O 2 and a molecular weight of 210.62 g/mol . This compound serves as a crucial synthetic intermediate in pharmaceutical research, most notably for the preparation of Tolvaptan, a vasopressin antagonist medication used to treat hyponatremia . The synthetic route to Tolvaptan involves this compound as a precursor, which can be further reduced and chiral resolved to form the core structure of the active pharmaceutical ingredient . Its value lies in its role in constructing the 1,4-benzodiazepine-2,5-dione scaffold, which is a recognized privileged structure in medicinal chemistry with a broad range of therapeutic potential . The product should be stored sealed in a dry environment at 2-8°C to maintain stability . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAONSMGNHXBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317734
Record name 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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URL https://comptox.epa.gov/dashboard/DTXSID30317734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5177-39-9
Record name 5177-39-9
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Record name 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-3H-1,4-BENZODIAZEPIN-2,5(1H,4H)-DIONE
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Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine, bromine, or iodine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating the activity of neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors. This modulation leads to its anxiolytic and sedative effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione, a detailed comparison with analogous benzodiazepine derivatives is provided below, focusing on structural variations, substituent effects, and functional implications.

Structural and Functional Comparison

Compound Name Substituents/Modifications Key Structural Features Potential Pharmacological Impact
This compound (Target) - 7-Cl
- 2,5-dione
Rigid dione backbone; electron-withdrawing Cl Possible GABA modulation (theoretical)
1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione - 1-CH₃, 3-CH₃
- 2,5-dione
Methyl groups enhance lipophilicity Altered pharmacokinetics; reduced polarity
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione - 7-Cl, 4-CH₃
- 2,5-dione
Methyl at N4 may sterically hinder receptor binding Likely reduced receptor affinity
7-Chloro-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one - 7-Cl
- Single 2-ketone
Flexible monoketone structure Weaker conformational stability
Deuterated 1,4-benzodiazepine-2,5-dione derivatives (e.g., patent EP2023) - Isotopic substitution (²H) Enhanced metabolic stability Prolonged half-life (experimental)

Key Findings from Comparative Studies

Substituent Position and Electronic Effects: The 7-chloro group in the target compound may enhance binding to GABA receptors compared to non-halogenated analogs due to its electron-withdrawing nature, which polarizes the aromatic ring . Methyl substitutions (e.g., 1,3-dimethyl or 4-methyl derivatives) increase lipophilicity but may reduce receptor compatibility due to steric hindrance .

Dione vs.

Deuterated Derivatives :

  • Deuterium substitution at specific positions (e.g., methyl groups) can slow metabolic degradation, as seen in patented compounds, suggesting a strategy to enhance the target molecule’s bioavailability .

Research vs.

Notes and Limitations

Discontinued Analogues : Many structurally related benzodiazepine-2,5-diones listed in supplier catalogs (e.g., CymitQuimica) are discontinued, limiting experimental access .

Safety and Handling : The compound is classified for professional use only, necessitating strict safety protocols in laboratory settings .

Pharmacological Data Gaps : While theoretical GABAergic activity is implied, in vivo efficacy and toxicity profiles remain uncharacterized for the target compound and its closest analogs.

Biological Activity

7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS No. 5177-39-9) is a compound belonging to the benzodiazepine family. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, synthesizing data from various studies and providing insights into its therapeutic potential.

Chemical Structure

The compound can be represented by the following structural formula:

C9H7ClN2O2\text{C}_9\text{H}_7\text{ClN}_2\text{O}_2

Physical Properties

  • Molecular Weight : 210.62 g/mol
  • Purity : Typically ≥ 97%
  • Storage Conditions : Should be stored in a dark place at room temperature.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzodiazepine derivatives. One significant study reported that a related compound (1,4-benzodiazepine-2,5-dione) exhibited strong growth inhibition against various human tumor cell lines with an average GI50 of 0.24 μM across 60 different cancer types . This suggests that the benzodiazepine framework may be crucial for inducing cytotoxic effects in cancer cells.

The mechanism through which these compounds exert their antitumor effects involves:

  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression and activating apoptotic pathways.
  • Inhibition of Protein Synthesis : A specific derivative showed the ability to inhibit protein synthesis in cancer cells, leading to reduced tumor growth in xenograft models without toxic side effects .

Comparison with Other Compounds

The biological activity of 7-chloro derivatives has been compared with other known compounds. In a study involving various substituted benzodiazepines, it was found that those with specific modifications at the C-3 position exhibited enhanced anti-mycobacterial activity compared to their open-chain precursors .

CompoundMIC (μg/mL)Activity Type
4h1.55Anti-TB
4f2.87Anti-TB
52b0.24Antitumor

Study on Antitubercular Activity

A synthesis of various benzodiazepine derivatives was performed to evaluate their anti-tubercular properties. The study revealed that certain compounds displayed significant activity against Mycobacterium tuberculosis, suggesting a broader therapeutic potential for benzodiazepines beyond their traditional uses .

Study on Cancer Cell Lines

In a comprehensive screening of a small-molecule library, several benzodiazepine derivatives were identified as hits against multiple human tumor cell lines. Notably, one compound demonstrated selective cytotoxicity towards lung cancer cells and effectively inhibited tumor growth in vivo .

Q & A

Q. What in vitro models evaluate therapeutic potential beyond anti-TB activity?

  • Models :
  • Anticancer : MTT assays on breast cancer cell lines (e.g., MCF-7) for mTOR inhibition .
  • Neuropharmacology : Radioligand binding assays for GABAA receptor modulation .

Future Directions

  • Promising Modifications : Tryptophan-derived analogs (e.g., 4h) with indole moieties show dual anti-TB and anticancer potential .
  • High-Throughput Screening : Fragment-based libraries targeting bacterial efflux pumps or kinase domains .

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